UK-78282 monohydrochloride
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Overview
Description
UK-78282 monohydrochloride is a chemical compound with the empirical formula C29H35NO2HCl and a molecular weight of 46605This compound is primarily used as a selective blocker of Kv1.3 and Kv1.4, which are members of the Shaker family of voltage-gated potassium channels .
Preparation Methods
The preparation of UK-78282 monohydrochloride involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of the piperidine ring and the attachment of the diphenylmethoxy and methoxyphenylpropyl groups. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
UK-78282 monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UK-78282 monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a tool for studying the function of Kv1.3 and Kv1.4 potassium channels.
Biology: It is valuable for immune system studies, particularly in the suppression of T cell activation.
Medicine: It has potential therapeutic benefits for immune-related disorders due to its selective blocking of Kv1.3 and Kv1.4 channels.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
UK-78282 monohydrochloride exerts its effects by blocking both Kv1.3 and Kv1.4 potassium channels. Kv1.3 is expressed in the brain and in effector memory T cells, while Kv1.4 is expressed in the brain. Both channels are involved in setting the membrane potential of neurons. Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .
Comparison with Similar Compounds
UK-78282 monohydrochloride is unique in its selective blocking of Kv1.3 and Kv1.4 potassium channels. Similar compounds include:
PB28 dihydrochloride: Another piperidine derivative with different blocking properties.
Pitolisant hydrochloride: A compound with different molecular targets.
IMS2186: Another compound with different blocking properties.
These similar compounds highlight the uniqueness of this compound in its specific blocking of Kv1.3 and Kv1.4 channels.
Properties
Molecular Formula |
C29H35NO2 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine |
InChI |
InChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3 |
InChI Key |
WRTXEGOLODUQIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
4-(diphenylmethoxymethyl)-1-(3-(4-methoxyphenyl)propyl)piperidine UK 78282 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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